Ethyl 2-amino-4-methoxy-5-methylbenzoate
Overview
Description
Ethyl 2-amino-4-methoxy-5-methylbenzoate is a chemical compound with the molecular formula C11H15NO3 . It has a molecular weight of 209.24 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for Ethyl 2-amino-4-methoxy-5-methylbenzoate is1S/C11H15NO3/c1-4-15-11(13)8-5-7(2)10(14-3)6-9(8)12/h5-6H,4,12H2,1-3H3
. This code represents the specific structure of the molecule. Physical And Chemical Properties Analysis
Ethyl 2-amino-4-methoxy-5-methylbenzoate has a melting point of 95 - 97°C . It is a solid in its physical form .Scientific Research Applications
Application in Cancer Research
- Specific Scientific Field: Biomedical Science, specifically Oncology .
- Summary of the Application: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound related to Ethyl 2-amino-4-methoxy-5-methylbenzoate, has been used in the synthesis of new apoptosis-inducing agents for breast cancer .
- Methods of Application or Experimental Procedures: A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. The compound was then reacted with various agents to produce a range of derivatives. These compounds were assessed for their cytotoxicity in vitro against MCF-7 and HepG-2 cancer cell lines .
- Results or Outcomes: Twelve compounds showed interesting antiproliferative potential with IC50 from 23.2 to 95.9 µM. The flow cytometric analysis results showed that one of the compounds induces apoptosis in MCF-7 cells with a significant 26.86% reduction in cell viability. The in vivo study revealed a significant decrease in the solid tumor mass (26.6%) upon treatment with this compound .
Biological Potential of Indole Derivatives
- Specific Scientific Field: Biomedical Science, specifically Pharmacology .
- Summary of the Application: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application or Experimental Procedures: Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results or Outcomes: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-amino-4-methoxy-5-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-15-11(13)8-5-7(2)10(14-3)6-9(8)12/h5-6H,4,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCQOODDCXZLKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901274087 | |
Record name | Ethyl 2-amino-4-methoxy-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901274087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-methoxy-5-methylbenzoate | |
CAS RN |
1135282-86-8 | |
Record name | Ethyl 2-amino-4-methoxy-5-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135282-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-4-methoxy-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901274087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.